2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 392293-93-5
VCID: VC4540121
InChI: InChI=1S/C20H20N4O5S2/c1-27-13-6-4-12(5-7-13)21-17(25)11-30-20-24-23-19(31-20)22-18(26)15-9-8-14(28-2)10-16(15)29-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Molecular Formula: C20H20N4O5S2
Molecular Weight: 460.52

2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

CAS No.: 392293-93-5

Cat. No.: VC4540121

Molecular Formula: C20H20N4O5S2

Molecular Weight: 460.52

* For research use only. Not for human or veterinary use.

2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide - 392293-93-5

Specification

CAS No. 392293-93-5
Molecular Formula C20H20N4O5S2
Molecular Weight 460.52
IUPAC Name 2,4-dimethoxy-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Standard InChI InChI=1S/C20H20N4O5S2/c1-27-13-6-4-12(5-7-13)21-17(25)11-30-20-24-23-19(31-20)22-18(26)15-9-8-14(28-2)10-16(15)29-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Standard InChI Key GAEAYGIRZUAAIT-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC

Introduction

The compound 2,4-dimethoxy-N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic derivative belonging to the class of thiadiazole compounds. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure integrates a 1,3,4-thiadiazole ring, a heterocyclic moiety known for its pharmacological versatility .

Structural Overview

The chemical structure of this compound is characterized by:

  • A 1,3,4-thiadiazole nucleus, which provides a stable and electron-deficient framework.

  • Substituents including dimethoxybenzamide and methoxyphenylcarbamoyl groups, which contribute to its chemical reactivity and potential biological activity.

  • A sulfanyl bridge linking the thiadiazole core to other functional groups.

This combination of features enhances the compound's ability to interact with biological targets through hydrogen bonding, electron donation/acceptance, and hydrophobic interactions.

Synthesis Pathways

The synthesis of 1,3,4-thiadiazole derivatives typically involves:

  • Cyclization of acyl hydrazines or thiohydrazines with appropriate reagents.

  • Functionalization at positions C-2 and C-5 of the thiadiazole ring using nucleophilic substitution reactions .

  • For this compound specifically:

    • The introduction of the dimethoxybenzamide group likely involves an amidation reaction.

    • The sulfanyl bridge formation could be achieved through thiol-based coupling reactions.

Antimicrobial Activity

Thiadiazole derivatives exhibit strong antimicrobial effects due to their ability to disrupt microbial enzyme systems. The presence of electron-donating methoxy groups in this compound may enhance its interaction with microbial targets .

Anticancer Potential

The compound’s structural framework suggests potential anticancer activity:

  • The thiadiazole ring can act as a bioisosteric replacement for other heterocycles in drug design.

  • Methoxy-substituted benzamides have been reported to inhibit cancer cell growth by interfering with nucleic acid synthesis .

Anti-inflammatory Activity

Thiadiazoles are known inhibitors of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). Molecular docking studies on similar compounds have shown promising inhibition profiles against these enzymes .

Mechanism of Action

The activity of thiadiazole derivatives is often linked to:

  • Electron-deficient nature: Facilitates nucleophilic attack on biological targets.

  • Hydrogen bonding: The functional groups interact with active sites in enzymes or receptors.

  • Lipophilicity: Enhances cellular uptake and bioavailability.

Applications in Medicinal Chemistry

This compound has potential applications in:

  • Antimicrobial agents: Effective against resistant bacterial strains.

  • Anticancer drugs: Selective cytotoxicity towards cancer cells.

  • Anti-inflammatory therapies: Targeting LOX/COX pathways.

Future Directions

Research into this compound should focus on:

  • Detailed pharmacokinetic studies to assess bioavailability and metabolism.

  • Molecular docking simulations to identify specific biological targets.

  • In vitro and in vivo testing for antimicrobial and anticancer efficacy.

This compound represents a promising lead for further development in medicinal chemistry due to its multifunctional thiadiazole core and biologically active substituents .

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